dimethyl- CAS No. 88139-90-6](/img/structure/B8592740.png)
Silane, [(5-bromo-2-thienyl)methoxy](1,1-dimethylethyl)dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, (5-bromo-2-thienyl)methoxydimethyl- is a chemical compound with the molecular formula C13H21BrOSi It is a silane derivative that features a 5-bromo-2-thienyl group attached to a methoxy group, which is further connected to a tert-butyl dimethylsilane moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (5-bromo-2-thienyl)methoxydimethyl- typically involves the following steps:
Bromination of 2-thiophenemethanol: The starting material, 2-thiophenemethanol, is brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to yield 5-bromo-2-thiophenemethanol.
Protection of the Hydroxyl Group: The hydroxyl group of 5-bromo-2-thiophenemethanol is protected by reacting it with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole to form the corresponding tert-butyldimethylsilyl ether.
Methoxylation: The protected intermediate is then subjected to methoxylation using a suitable methylating agent like methyl iodide (MeI) in the presence of a base such as potassium carbonate (K2CO3) to yield the final product, Silane, (5-bromo-2-thienyl)methoxydimethyl-.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Silane, (5-bromo-2-thienyl)methoxydimethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 5-bromo-2-thienyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding alcohol or thiol derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, tetrahydrofuran), bases (e.g., triethylamine).
Oxidation: Oxidizing agents (e.g., H2O2, m-CPBA), solvents (e.g., acetonitrile, dichloromethane).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., diethyl ether, tetrahydrofuran).
Major Products Formed
Substitution: Amino or thiol derivatives of the original compound.
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol or thiol derivatives.
科学的研究の応用
Silane, (5-bromo-2-thienyl)methoxydimethyl- has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of functionalized silanes and siloxanes, which are important in the development of advanced materials such as coatings, adhesives, and sealants.
Biological Studies: It is employed in the study of biological systems, particularly in the investigation of enzyme inhibitors and receptor modulators.
Medicinal Chemistry: The compound is explored for its potential therapeutic properties, including its role as a precursor in the synthesis of drug candidates.
作用機序
The mechanism of action of Silane, (5-bromo-2-thienyl)methoxydimethyl- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may act as an inhibitor or modulator of enzymes or receptors, thereby affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the molecular context in which the compound is used.
類似化合物との比較
Similar Compounds
- Silane, (5-chloro-2-thienyl)methoxydimethyl-
- Silane, (5-fluoro-2-thienyl)methoxydimethyl-
- Silane, (5-iodo-2-thienyl)methoxydimethyl-
Uniqueness
Silane, (5-bromo-2-thienyl)methoxydimethyl- is unique due to the presence of the bromine atom in the 5-position of the thiophene ring, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior, making it suitable for specific applications in organic synthesis and material science.
特性
CAS番号 |
88139-90-6 |
|---|---|
分子式 |
C11H19BrOSSi |
分子量 |
307.32 g/mol |
IUPAC名 |
(5-bromothiophen-2-yl)methoxy-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C11H19BrOSSi/c1-11(2,3)15(4,5)13-8-9-6-7-10(12)14-9/h6-7H,8H2,1-5H3 |
InChIキー |
WISSIMYDKQTOBN-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)[Si](C)(C)OCC1=CC=C(S1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



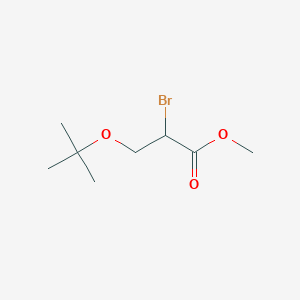
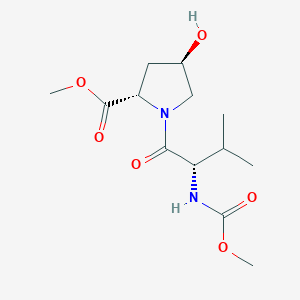
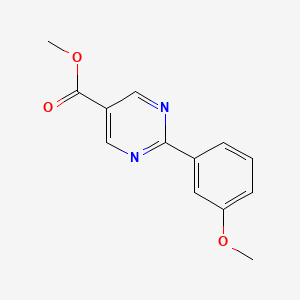
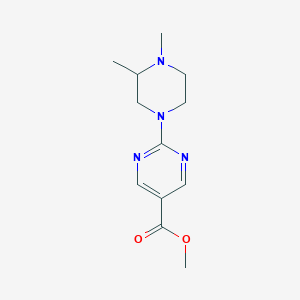
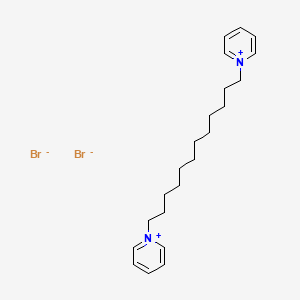

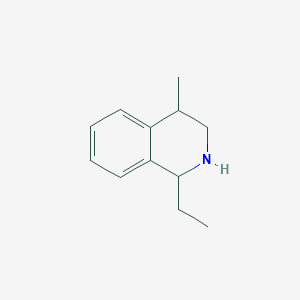
![2-[[(4-Methyl-3-thienyl)amino]methylene]propanedioic acid 1,3-diethyl ester](/img/structure/B8592713.png)
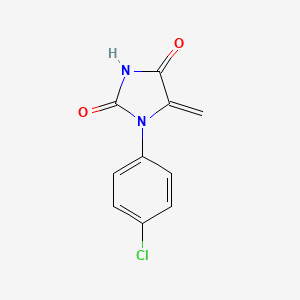


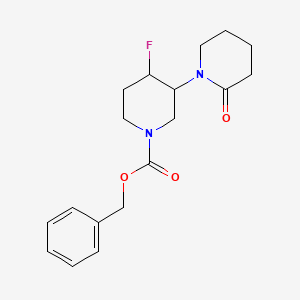
![1H-Indole, 3-[2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]-](/img/structure/B8592733.png)
